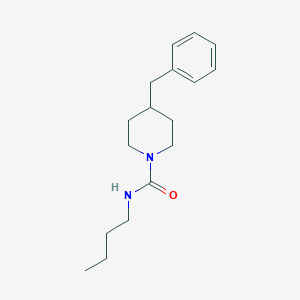

4-Benzyl-N-butylpiperidine-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

67626-52-2 |

|---|---|

Molecular Formula |

C17H26N2O |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

4-benzyl-N-butylpiperidine-1-carboxamide |

InChI |

InChI=1S/C17H26N2O/c1-2-3-11-18-17(20)19-12-9-16(10-13-19)14-15-7-5-4-6-8-15/h4-8,16H,2-3,9-14H2,1H3,(H,18,20) |

InChI Key |

CHVCARNEVVCZHB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)N1CCC(CC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Significance of Piperidine Scaffolds in Medicinal Chemistry and Drug Design

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds found in pharmaceuticals. encyclopedia.pubresearchgate.net Its prevalence is a testament to its remarkable utility and versatility in drug design. thieme-connect.comresearchgate.net The significance of the piperidine scaffold can be attributed to several key factors:

Physicochemical Modulation: The saturated, non-aromatic nature of the piperidine ring provides a three-dimensional geometry that can improve the solubility and metabolic stability of a drug candidate compared to its flat, aromatic counterparts. The nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and allowing for ionic interactions with biological targets. thieme-connect.comresearchgate.net

Pharmacokinetic Improvement: Incorporation of a piperidine moiety can favorably influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for developing a viable drug. thieme-connect.comresearchgate.net

Structural Versatility: The piperidine ring can be substituted at multiple positions, allowing chemists to fine-tune the molecule's shape, size, and electronic properties to optimize binding affinity and selectivity for a specific biological target. encyclopedia.pubijnrd.org This versatility makes it a cornerstone for building large libraries of compounds for screening.

Presence in Approved Drugs: The piperidine nucleus is a core component in numerous FDA-approved drugs across a wide range of therapeutic areas, including antipsychotics, analgesics, antihistamines, and anti-cancer agents, validating its status as a "privileged scaffold." encyclopedia.pubresearchgate.net

Role and Versatility of Carboxamide Functionality in Bioactive Molecules

The carboxamide group (-C(=O)N-) is another fundamental functional group in medicinal chemistry, valued for its stability and its ability to form key molecular interactions. It is a common feature in peptides, proteins, and a multitude of synthetic drugs.

The importance of the carboxamide linkage stems from its unique electronic and structural properties. It is relatively resistant to hydrolysis, providing metabolic stability to a drug molecule. wuxiapptec.com Furthermore, the carboxamide group is a proficient hydrogen bond donor (via the N-H) and acceptor (via the C=O), enabling it to form strong and specific interactions with amino acid residues in target proteins like enzymes and receptors. nih.govveranova.com This directional bonding capability is crucial for molecular recognition and biological activity. In many drug candidates, the carboxamide group acts as a stable and rigid linker, connecting different pharmacophoric elements in a precise spatial orientation to optimize their interaction with a binding site. veranova.comfrontiersin.org

Positioning of 4 Benzyl N Butylpiperidine 1 Carboxamide Within Its Chemical Class

4-Benzyl-N-butylpiperidine-1-carboxamide is a molecule defined by two key substitution patterns on the piperidine (B6355638) core, placing it at the intersection of two important chemical classes: C4-substituted piperidines and N-substituted piperidine-1-carboxamides.

N-Substituted Piperidine-1-carboxamide (B458993): The piperidine nitrogen is acylated to form an N-butylcarboxamide. This modification transforms the basic piperidine nitrogen into a neutral, non-basic amide group. This change has profound effects on the molecule's properties, eliminating its ability to be protonated at physiological pH. The N-acyl group, in this case, the N-butylcarboxamide, allows for systematic exploration of structure-activity relationships (SAR). By varying the alkyl group (e.g., butyl), researchers can modulate lipophilicity, steric bulk, and potential interactions with the target, thereby fine-tuning the compound's potency, selectivity, and pharmacokinetic profile. nih.gov

The combination of these features in one molecule—a C4-benzyl group known for CNS receptor affinity and an N-butylcarboxamide for SAR exploration—defines this compound as a specific chemical probe for drug discovery programs.

Table 1: Calculated Physicochemical Properties of this compound Note: The following data are computationally predicted and have not been experimentally verified through public sources.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₆N₂O |

| Molecular Weight | 274.41 g/mol |

| LogP (Octanol/Water Partition Coefficient) | 3.5 - 4.0 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Polar Surface Area | 38.33 Ų |

| Rotatable Bonds | 5 |

Rationale for Comprehensive Academic Investigation of 4 Benzyl N Butylpiperidine 1 Carboxamide

General Synthetic Strategies for Piperidine-1-carboxamide (B458993) Core Structures

The construction of the piperidine-1-carboxamide core involves the formation of a stable amide bond at the N1 position of the piperidine ring. This transformation is central to the synthesis of numerous biologically active compounds. nih.gov

The formation of an amide bond on the secondary amine of a piperidine ring is a fundamental transformation in organic synthesis. A common and direct method involves the reaction of the piperidine nitrogen with an isocyanate. The nucleophilic nitrogen of the piperidine attacks the electrophilic carbonyl carbon of the isocyanate, yielding the corresponding urea (B33335) derivative, in this case, a piperidine-1-carboxamide.

Alternatively, coupling reactions using a carboxylic acid and the piperidine amine can be employed. These reactions typically require activating agents to convert the carboxylic acid's hydroxyl group into a better leaving group. A recently developed one-pot reaction utilizes 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (B1257347) (Boc2O) to facilitate the efficient formation of amide bonds between low-reactivity nitrogen-containing heterocycles and carboxylic acids without the need for heat. asiaresearchnews.com Other methods involve the use of metal catalysts or photocatalytic protocols for N-amidation through radical aminocarbonylation. nih.gov Cyclic secondary amines like piperidine have been shown to be competent substrates for amidation procedures, reacting to form the desired products in good yields. acs.org

Enzymatic catalysis also presents a viable, though less common, method for N-amidation of heterocyclic compounds. nih.gov Carboxylic acid reductases (CARs), for instance, can be applied to form amide bonds on N-heterocycles like piperidine. nih.gov

Table 1: Selected Methods for Amide Bond Formation on Piperidine

| Method | Reagents/Catalysts | Key Features |

| Isocyanate Acylation | R-N=C=O | Direct, often high-yielding reaction with the piperidine amine. |

| One-Pot Coupling | Carboxylic Acid, DMAPO, Boc2O | Efficient for less reactive heterocycles, proceeds without heat. asiaresearchnews.com |

| Radical Aminocarbonylation | Photocatalyst, CO source | Modern method for N-amidation. nih.gov |

| Enzymatic Catalysis | Carboxylic Acid Reductase (CAR) | Biocatalytic approach for amide bond formation. nih.gov |

Strategic functionalization of both the N1 and C4 positions of the piperidine ring is crucial for developing derivatives with diverse properties. The order of these functionalization steps is a key consideration in any synthetic plan.

N1 Functionalization: The nitrogen atom of the piperidine ring is nucleophilic and readily undergoes acylation or alkylation. quimicaorganica.org Acylation, as discussed above, forms amides, carbamates, or ureas. Alkylation typically involves reaction with alkyl halides to introduce alkyl substituents. researchgate.net Protecting the nitrogen, often with a tert-butoxycarbonyl (Boc) group, is a common strategy to moderate its reactivity and direct reactions to other parts of the molecule. researchgate.netchemicalbook.com

C4 Functionalization: Introducing substituents at the C4 position is more complex and often establishes the core scaffold of the molecule early in the synthesis. For 4-benzylpiperidine structures, modern cross-coupling reactions are highly effective. For example, a Suzuki coupling protocol has been developed for the concise formation of 4-benzyl piperidines. organic-chemistry.org This method involves the reaction of a piperidine-derived borane (B79455) with an aryl halide and tolerates a wide variety of reaction partners, making it valuable for creating diverse chemical libraries. organic-chemistry.org Other approaches rely on the cyclization of appropriately substituted open-chain precursors to form the piperidine ring with the desired C4-substituent already in place. mdpi.comdtic.mil

Synthesis of Key Precursors and Intermediate Building Blocks

The synthesis of this compound can be envisioned via a convergent approach, wherein two key precursors, 4-benzylpiperidine and a butyl-carboxamide moiety, are synthesized separately and then combined in a final step.

While the primary strategy involves creating the C4-benzyl group first, followed by N1-acylation, an alternative route could theoretically involve the synthesis of an N-butylpiperidine-1-carboxamide structure that is later functionalized at the C4 position. A straightforward synthesis of N-butylpiperidine-1-carboxamide would involve the reaction of piperidine with butyl isocyanate in an appropriate solvent like dichloromethane (B109758) or THF at room temperature. This reaction is typically clean and high-yielding. Another method is the reaction of piperidine-1-carbonyl chloride (generated from piperidine and phosgene (B1210022) or a phosgene equivalent) with n-butylamine.

4-Benzylpiperidine is a critical intermediate for the target molecule. sigmaaldrich.com A well-established and efficient synthesis starts from 4-cyanopyridine (B195900). chemicalbook.comwikipedia.org This method proceeds in two main steps:

Benzylation of the Pyridine (B92270) Ring: 4-Cyanopyridine is reacted with a benzyl Grignard reagent (benzylmagnesium chloride) or via a reaction with toluene (B28343) to form 4-benzylpyridine (B57826). chemicalbook.comwikipedia.org

Reduction of the Pyridine Ring: The resulting 4-benzylpyridine is subjected to catalytic hydrogenation to reduce the aromatic pyridine ring to a piperidine ring. chemicalbook.comwikipedia.org This reduction is commonly carried out using catalysts such as platinum oxide or rhodium on alumina (B75360) under a hydrogen atmosphere. dtic.mil

This two-step process provides a reliable route to the required 4-benzylpiperidine precursor. wikipedia.orgchemicalbook.com

Table 2: Synthesis of 4-Benzylpiperidine

| Step | Starting Material | Reagents | Product |

| 1 | 4-Cyanopyridine | Toluene (or Benzyl Grignard) | 4-Benzylpyridine |

| 2 | 4-Benzylpyridine | H₂, Catalytic Reductant (e.g., PtO₂, Rh/Al₂O₃) | 4-Benzylpiperidine chemicalbook.comwikipedia.org |

The final step in the logical synthesis of this compound would be the acylation of the 4-benzylpiperidine intermediate. The nitrogen atom in piperidine derivatives is a strong nucleophile, readily attacking electrophilic carbon atoms. quimicaorganica.org

Acylation: This involves reacting the piperidine with an acylating agent. For the target molecule, two primary acylation strategies are viable:

Reaction with Butyl Isocyanate: 4-Benzylpiperidine can be directly reacted with butyl isocyanate. The lone pair of electrons on the piperidine nitrogen attacks the carbonyl carbon of the isocyanate, leading to the formation of the N,N'-disubstituted urea (a carboxamide) in a single, efficient step.

Two-Step Acylation: 4-Benzylpiperidine can be reacted with a phosgene equivalent (e.g., triphosgene) in the presence of a base to form an intermediate carbamoyl (B1232498) chloride. This reactive intermediate is then treated with n-butylamine to yield the final product.

Alkylation: While not required for the synthesis of the target carboxamide, N-alkylation is a common reaction for piperidines. researchgate.net It is typically achieved by treating the piperidine with an alkyl halide (e.g., butyl bromide) in the presence of a base like potassium carbonate in a solvent such as DMF. researchgate.netresearchgate.net The base neutralizes the hydrohalic acid formed during the reaction. For simple alkylations, adding the alkyl halide slowly to an excess of piperidine can favor monoalkylation. researchgate.netresearchgate.net

Targeted Synthesis of this compound

The synthesis of this compound can be approached through several well-defined pathways. The structure logically dissects into two primary components: the 4-benzylpiperidine core and the N-butylcarboxamide group attached to the piperidine nitrogen. Synthetic strategies generally focus on the initial construction of the substituted piperidine ring, followed by the functionalization of the nitrogen atom.

Development of Convergent or Linear Synthetic Routes

A linear synthetic approach is the most direct and commonly conceptualized route for assembling this compound. This strategy involves the sequential construction of the molecule, starting from a simpler precursor.

Linear Synthetic Route:

Synthesis of 4-Benzylpiperidine: The synthesis of the key intermediate, 4-benzylpiperidine, can be achieved from commercially available starting materials. A common method involves the reaction of 4-cyanopyridine with a benzyl Grignard reagent or a related reaction with toluene, followed by the catalytic hydrogenation of the resulting 4-benzylpyridine. wikipedia.org The hydrogenation step reduces the aromatic pyridine ring to the saturated piperidine core. wikipedia.org

Amide Formation: With the 4-benzylpiperidine intermediate in hand, the final step is the formation of the N-butylcarboxamide group. The most straightforward method is the reaction of the secondary amine of 4-benzylpiperidine with butyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions to form the desired urea derivative (in this case, a carboxamide). An alternative, two-step process involves reacting 4-benzylpiperidine with a phosgene equivalent, such as triphosgene, to form an intermediate carbamoyl chloride, which is then reacted with butylamine (B146782) to yield the final product.

Convergent synthetic routes, which involve preparing separate fragments of the molecule and then combining them in a final step, are also plausible. For instance, multicomponent reactions are powerful tools for the stereoselective synthesis of highly substituted piperidines, where various components are combined in a one-pot procedure. researchgate.net However, for a relatively simple structure like this compound, a linear approach is generally more practical.

| Step | Reaction | Starting Materials | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Formation of 4-Benzylpyridine | 4-Cyanopyridine, Toluene | - | 4-Benzylpyridine |

| 2 | Hydrogenation | 4-Benzylpyridine | H₂, Catalyst (e.g., PtO₂, Pd/C) | 4-Benzylpiperidine |

| 3 | Carboxamide Formation | 4-Benzylpiperidine | Butyl isocyanate | This compound |

Exploration of Advanced Catalytic Methods (e.g., Palladium-Mediated Approaches for Related Amide Syntheses)

While classical methods for amide bond formation are robust, modern synthetic chemistry has seen a surge in the development of advanced catalytic techniques that offer improved efficiency, substrate scope, and sustainability. ucl.ac.ukresearchgate.net Palladium-catalyzed reactions are particularly prominent in this area. researchgate.net

Palladium-catalyzed amidation and carbonylation reactions provide powerful alternatives to traditional methods. organic-chemistry.org For example, the palladium-catalyzed aminocarbonylation involves the reaction of an aryl or alkyl halide with carbon monoxide and an amine to form an amide. nih.gov This methodology could be conceptually applied to related syntheses.

Another advanced strategy involves the use of isocyanides. Palladium-catalyzed reactions that couple aryl halides, isocyanides, and amines have been developed for the synthesis of amides and related amidine structures. organic-chemistry.orgnih.govresearchgate.net These transformations proceed through a catalytic cycle that typically involves oxidative addition, migratory insertion of the isocyanide, and reductive elimination. organic-chemistry.orgresearchgate.net Such methods avoid the use of more toxic reagents like carbon monoxide and showcase the versatility of palladium catalysis in constructing C-N and C-C bonds. organic-chemistry.org

| Method | Catalyst System | Reactants | Description | Reference |

|---|---|---|---|---|

| Carbonylative Amidation | Palladium complex | Aryl/Alkyl Halide, Carbon Monoxide, Amine | Forms an amide bond through the incorporation of CO. | nih.gov |

| Isocyanide Coupling | PdCl₂/PPh₃ | Aryl Halide, Isocyanide, Water | A newer method for synthesizing amides that avoids toxic CO by using isocyanides as a carbonyl source precursor. | organic-chemistry.org |

| Buchwald-Hartwig Amination | Palladium complex with specialized ligands (e.g., BINAP) | Aryl Halide, Amine | Primarily used for forming C-N bonds between aryl groups and amines, a cornerstone of modern cross-coupling chemistry. | researchgate.net |

Stereoselective Synthesis and Chiral Resolution Techniques Applied to Piperidine Derivatives

The piperidine scaffold is a ubiquitous feature in a vast number of chiral natural products and pharmaceutical agents. researchgate.netnih.gov Consequently, the ability to control the absolute configuration of substituents on the piperidine ring is of paramount importance in drug discovery and development.

Methodologies for achieving stereocontrol can be broadly categorized into stereoselective synthesis and the resolution of racemic mixtures.

Stereoselective Synthesis: This approach aims to create a specific stereoisomer directly.

Substrate-Controlled Synthesis: A common strategy involves the diastereoselective hydrogenation of a substituted pyridine precursor. The hydrogenation typically occurs on the face of the ring directed by existing substituents, often leading to the formation of cis-disubstituted piperidines with high selectivity. whiterose.ac.ukrsc.org

Thermodynamic Control: The initially formed cis products can often be converted into their more thermodynamically stable trans counterparts through base-mediated epimerization at the carbon atom adjacent to an activating group (like an ester). whiterose.ac.ukrsc.org

Catalytic Asymmetric Synthesis: Advanced methods, such as gold-catalyzed cyclization of N-homopropargyl amides, can produce substituted piperidines with excellent diastereoselectivity. nih.gov

Chiral Resolution Techniques: These methods are used to separate enantiomers from a racemic mixture.

Classical Resolution: This technique involves reacting the racemic piperidine derivative with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. googleapis.comgoogle.com

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. nih.gov

Kinetic Resolution: In a kinetic resolution, one enantiomer of a racemic mixture reacts at a faster rate with a chiral catalyst or reagent. This allows for the separation of the slower-reacting enantiomer from the product of the faster-reacting one. For example, the use of a chiral base, such as n-butyllithium complexed with the chiral ligand sparteine, has been successfully employed for the kinetic resolution of various 2-arylpiperidine derivatives. rsc.orgwhiterose.ac.uk

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereoselective Hydrogenation | Catalytic reduction of pyridines leading to specific diastereomers (often cis). | Often high yielding and selective for one diastereomer. | Limited to producing the kinetically favored product. |

| Chiral Resolution via Diastereomeric Salts | Formation of salts with different solubilities using a chiral resolving agent. | Well-established, scalable technique. | Can be labor-intensive; maximum theoretical yield is 50% for one enantiomer. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Excellent separation for both analytical and preparative scales. | Can be expensive and time-consuming for large quantities. |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst/reagent. | Can provide access to highly enantioenriched starting material and product. | Maximum theoretical yield is 50%; requires careful optimization. |

Importance of Absolute Configuration Control for Biological Activity

The three-dimensional arrangement of atoms in a molecule—its absolute configuration—is a critical determinant of its biological function. Biological systems, such as enzymes and receptors, are themselves chiral environments. As a result, the enantiomers of a chiral drug can exhibit significantly different pharmacological, metabolic, and toxicological properties.

A clear illustration of this principle is seen in chiral pyridine-3-sulfonamide (B1584339) derivatives that act as phosphatidylinositol 4-kinase (PI4K) inhibitors. In one reported case, one enantiomer of a compound was found to be 25 times more potent as an inhibitor than its mirror image. nih.gov This dramatic difference in activity arises from the distinct ways the two enantiomers fit into the chiral binding site of the target enzyme. One enantiomer can achieve optimal interactions (e.g., hydrogen bonds, hydrophobic interactions), leading to high-affinity binding and potent inhibition, while the other cannot, resulting in weak binding and low activity. nih.gov

This stereoselectivity in drug action is a fundamental concept in pharmacology and medicinal chemistry. Therefore, the ability to synthesize and isolate single enantiomers of piperidine-based drug candidates is not merely an academic exercise but a crucial requirement for developing safer and more effective medicines.

Receptor Binding and Ligand Activity Profiling.

Sigma Receptor (S1R and S2R) Modulatory Actions of Related Piperidine Derivatives.acs.orgnih.govnih.gov

Piperidine derivatives are a significant class of compounds that have been explored for their affinity and selectivity for sigma receptors (σR), which are unique intracellular chaperone proteins with two main subtypes, sigma-1 (σ1R) and sigma-2 (σ2R). nih.govnih.gov These receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and other conditions. nih.gov The piperidine moiety is often a crucial structural feature for high-affinity binding to sigma receptors, particularly the σ1 subtype. nih.govacs.org Many piperidine-based compounds show varying degrees of affinity for both σ1 and σ2 receptors, and slight structural modifications can significantly alter their binding profiles. acs.org

Research has led to the identification of numerous high-affinity piperidine-based ligands for sigma receptors. For instance, compounds incorporating a 4-methylpiperidine (B120128) ring have been shown to confer optimal interaction with the σ1 subtype, achieving subnanomolar affinity (Kᵢ values from 0.34 to 1.49 nM). uniba.it The nature of the substituent on the piperidine nitrogen is critical for selectivity over other receptors like dopamine D2 or serotonin 5-HT2 receptors. nih.gov

The piperidine ring, when protonated, is thought to form a key salt bridge interaction with the glutamate (B1630785) residue (Glu172) in the σ1R binding pocket, which is crucial for high biological activity. acs.org This interaction is a distinguishing feature for dual H3/σ1 receptor ligands compared to selective H3R ligands where the piperidine is replaced by a piperazine (B1678402). nih.govacs.org The σ1 receptor itself can modulate several neurotransmitter systems, including the glutamatergic system, by interacting with receptors like the NMDA receptor. nih.gov The development of ligands with high selectivity for σ1R over σ2R and other CNS targets like the NMDA receptor is a key objective in medicinal chemistry. For example, the compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile was identified as a high-affinity σ1R ligand (Kᵢ = 1.45 nM) with a 290-fold selectivity over the σ2R subtype. nih.gov

Below is a table summarizing the binding affinities of selected piperidine derivatives for sigma receptors.

| Compound | σ1R Kᵢ (nM) | σ2R Kᵢ (nM) | Selectivity (σ2/σ1) |

| Compound 1 | 3.2 | - | - |

| Compound 5 | 3.64 | - | - |

| Compound 7 | - | - | 24.2 |

| Compound 11 | - | - | - |

| Compound 12 | - | - | - |

| Compound 16 | 7.6 | 27 | ~3.6 |

| Haloperidol | 2.5 | - | - |

| LMH-2 | - | - | - |

| 1a | 0.34-1.18 | - | - |

| 1b | 0.89-1.49 | - | - |

| 4a | - | 17.2 | - |

| KSK67 | - | - | - |

| KSK68 | - | - | - |

| S1RA | - | - | - |

| PRE-084 | - | - | - |

Data compiled from multiple sources. acs.orgnih.govuniba.itresearchgate.netrsc.org

The functional activity of piperidine-based sigma receptor ligands is often evaluated in cellular models such as PC12 and SH-SY5Y neuroblastoma cell lines. researchgate.net These cell lines endogenously express sigma receptors and are used to assess the agonist or antagonist properties of new compounds. For example, σ1R agonists have been shown to enhance neurite outgrowth induced by nerve growth factor (NGF) in PC12 cells and exhibit neuroprotective effects against toxins like rotenone (B1679576) and NMDA in SH-SY5Y cells. researchgate.net The synthesis of N-[(4-methoxyphenoxy)ethyl]piperidines has led to potent σ1 receptor agonists that demonstrate anti-amnesic effects in memory tests. uniba.it The neuroprotective activity of these compounds can often be reversed by co-treatment with a known σ1R antagonist, confirming the mechanism of action. researchgate.net

Dopamine D2 and D3 Receptor Modulation and Selectivity Studies on Analogous Piperazine/Piperidine-Carboxamides.nih.govacs.org

Analogous structures, particularly those containing piperazine or piperidine carboxamide moieties, have been extensively studied as modulators of dopamine D2 and D3 receptors. nih.govacs.org These receptors are highly homologous, making the development of selective ligands challenging. nih.govacs.org Structure-activity relationship (SAR) studies have highlighted the importance of the carboxamide function and the substituents on both the piperazine/piperidine ring and the amide nitrogen for modulating affinity and selectivity. nih.gov

For instance, a series of acylaminobutylpiperazines showed that while piperidine-4-carboxamide analogues had only moderate affinity, a cyclohexanecarboxamide (B73365) analogue displayed single-digit nanomolar affinity for the D3 receptor with over 150-fold selectivity against the D2 receptor. nih.govacs.org In functional assays, many of these compounds act as partial agonists at the D3 receptor. nih.gov The selectivity for D3 over D2 is a desirable trait for potential therapeutic agents targeting substance abuse and certain neuropsychiatric disorders. nih.govacs.org

The table below presents binding affinities for selected piperazine/piperidine carboxamide analogues at D2 and D3 receptors.

| Compound | D3R Kᵢ (nM) | D2R Kᵢ (nM) | Selectivity (D2/D3) |

| Compound 8 | <1 | - | - |

| Compound 25 | - | - | 15-fold (antagonist) |

| Compound 37 | Moderate | Moderate | - |

| Compound 38 | Moderate | Moderate | - |

| Compound 39 | <10 | >1500 | >150 |

| 6a | 1.4 | >560 | >400 |

| 7a | 2.5 | >900 | >360 |

T-type Calcium Channel Inhibition by Structurally Related Piperidine-4-carboxamide Derivatives.nih.gov

Structurally related piperidine-4-carboxamide derivatives have been identified as inhibitors of T-type calcium channels, particularly the Caᵥ3.2 isoform, which is a key player in the afferent pain pathway. nih.govacs.org Dysregulation of these channels is associated with chronic pain states, making them a promising therapeutic target. nih.gov

A series of N-((1-(2-(tert-butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-9-pentyl-9H-carbazole-3-carboxamide derivatives were found to potently block Caᵥ3.2 channels and showed significant efficacy in animal models of inflammatory and neuropathic pain. nih.gov The development of selective T-type calcium channel blockers is an active area of research, with several piperidine-based compounds showing promise. researchgate.netresearchgate.net For example, the compound Z944, which has a piperidine core, is a potent and selective T-type channel blocker, inhibiting all three human isoforms (Caᵥ3.1, Caᵥ3.2, Caᵥ3.3) in the nanomolar range with high selectivity over other calcium channel subtypes. nih.gov

Cannabinoid Receptor 1 (CB1) Antagonism and Selectivity for Related Amide Derivatives.nih.gov

Amide derivatives structurally related to this compound have been investigated for their activity at cannabinoid receptors, particularly as antagonists of the CB1 receptor. nih.gov CB1 receptor antagonism is a therapeutic strategy that has been explored for conditions like obesity. jbclinpharm.org

Research into pyrazole (B372694) derivatives with a piperidinyl-amide moiety at the C3 position has been a fruitful area. jbclinpharm.org These studies have shown that the N-(piperidin-1-yl)amide group is a key structural feature for CB1 antagonist activity. jbclinpharm.org For example, transforming a carboxamide linker into a thioamide in a series of 5,6-diaryl-pyrazine-2-amide derivatives resulted in compounds that retained potent CB1 antagonism (potency below 10 nM) while also showing improved solubility. nih.gov These neutral antagonists have demonstrated efficacy in reducing body weight in animal models of obesity. nih.gov The selectivity of these compounds against the CB2 receptor is also an important parameter in their pharmacological profiling. jbclinpharm.org

Muscarinic M4 Receptor Antagonism by N-Benzylpiperidine-4-carboxamide Derivatives

Information specifically detailing the muscarinic M4 receptor antagonism by N-Benzylpiperidine-4-carboxamide derivatives is not available in the reviewed literature. While research has been conducted on various N-benzylpiperidine derivatives as muscarinic antagonists, these studies have primarily focused on M1, M2, and M3 receptor subtypes. For instance, a series of 1-benzyl-4-piperidyl benzhydrylcarbamate derivatives were evaluated for their binding affinities to M1, M2, and M3 receptors, with some compounds showing good selectivity for M3 over M2. nih.gov Another study identified a dual M1/M4 antagonist, but it belonged to a different chemical class of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides. nih.gov

Monoamine Transporter Regulation (Dopamine, Norepinephrine (B1679862), Serotonin) by 4-Benzylpiperidine Analogues

The 4-benzylpiperidine carboxamide scaffold has been extensively studied for its role in modulating monoamine transporters, which are responsible for the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT). The structural features of these analogues play a critical role in their potency and selectivity for each transporter. nih.gov

A study involving 24 synthetic 4-benzylpiperidine carboxamides revealed key structure-activity relationships (SAR). nih.gov The length of the carbon linker between the nitrogen and the 4-benzylpiperidine core, as well as the nature of the aromatic substituents, significantly influences selectivity. For instance, compounds with a two-carbon linker show much higher potency for inhibiting dopamine reuptake compared to those with a three-carbon linker. nih.govnih.gov

Regarding aromatic substituents, biphenyl (B1667301) and diphenyl groups are crucial in determining selectivity. Analogues with a biphenyl ring tend to have a higher degree of inhibition at the serotonin transporter, while those with a diphenyl group show stronger inhibition of dopamine reuptake. nih.govnih.gov For the norepinephrine transporter, compounds with a 2-naphthyl substitution generally exhibit enhanced inhibition compared to those with a 1-naphthyl substitution. nih.gov Docking simulations suggest that these ligands bind within a pocket formed by transmembrane domains TM1, TM3, and TM6 of the transporters. nih.gov

| Structural Feature | Effect on SERT Inhibition | Effect on NET Inhibition | Effect on DAT Inhibition |

|---|---|---|---|

| Two-Carbon Linker | Variable | Variable | Higher Potency |

| Three-Carbon Linker | Variable | Variable | Lower Potency |

| Biphenyl Ring Substituent | Higher Inhibition | Higher Inhibition | Weak Inhibition |

| Diphenyl Group Substituent | Weak Inhibition | Variable | Stronger Inhibition |

| 2-Naphthyl Substitution | Enhanced Inhibition | Higher Inhibition | Variable |

| 1-Naphthyl Substitution | Lower Inhibition | Lower Inhibition | Variable |

Monoamine Oxidase (MAO-A and MAO-B) Inhibition by Relevant Piperidine Scaffolds

The piperidine nucleus is a versatile scaffold for developing inhibitors of monoamine oxidase (MAO), an enzyme crucial for the metabolism of monoamine neurotransmitters. acs.org Both natural and synthetic piperidine derivatives have been investigated for their ability to inhibit the two isoforms of MAO, MAO-A and MAO-B. nih.govacs.org

Piperine (B192125), a naturally occurring alkaloid containing a piperidine ring, has been shown to inhibit both MAO-A and MAO-B. acs.org Synthetic derivatives have also demonstrated significant inhibitory activity. For example, a study of pyridazinobenzylpiperidine derivatives found that most compounds exhibited greater inhibition of MAO-B than MAO-A. nih.gov In that series, compound S5 was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and showed competitive, reversible inhibition. nih.gov The substitution pattern on the phenyl ring was found to be critical, with a 3-chloro substituent (as in S5) providing greater MAO-B inhibition than other groups like methoxy, fluoro, cyano, methyl, or bromo at the same position. nih.gov The parent compound, 4-benzylpiperidine, also acts as a weak monoamine oxidase inhibitor, with IC50 values of 130 μM for MAO-A and 750 μM for MAO-B.

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |

|---|---|---|---|

| Piperine | 20.9 | 7.0 | MAO-B |

| Compound S5 (Pyridazinobenzylpiperidine derivative) | 3.857 | 0.203 | MAO-B (SI = 19.04) |

| Compound S15 (Pyridazinobenzylpiperidine derivative) | 3.691 | >10 | MAO-A |

| 4-Benzylpiperidine | 130 | 750 | Weak/Non-selective |

Acetylcholinesterase (AChE) Inhibitory Potential of Benzylpiperidine-Containing Derivatives

Derivatives containing the N-benzylpiperidine moiety are a significant class of acetylcholinesterase (AChE) inhibitors, which are targeted in the management of Alzheimer's disease. A series of N-benzylpiperidine carboxamide derivatives were designed by replacing a metabolically labile ester linker with a more stable amide linker. nih.gov

In one study, the most active analogues were 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20), with IC50 values against AChE of 0.41 μM and 5.94 μM, respectively. nih.gov Another study synthesized novel hybrids of N-benzylpiperidine and 1,3,4-oxadiazole, which exhibited moderate to excellent inhibition against human AChE. Similarly, a series of 1,2,4-thiadiazolidinone derivatives with an N-benzylpiperidine fragment were found to be potent AChE inhibitors. Docking studies of these compounds with AChE reveal key interactions, such as π-π stacking between the aromatic ring of the N-benzylpiperidine moiety and tyrosine residues (e.g., Tyr341, Tyr337, Tyr72) within the enzyme's active site.

| Compound | AChE IC50 (µM) | Reference |

|---|---|---|

| Compound 28 (Indenothiazolyl carboxamide) | 0.41 | nih.gov |

| Compound 20 (Pyrazolyl carboxamide) | 5.94 | nih.gov |

| Compound 5 (Indanone carboxylate lead) | 0.03 | nih.gov |

| Compound 7 (Tetrahydroisoquinoline derivative) | ~28-41 |

Serotonin 5-HT1A Receptor Affinity of 4-Benzylpiperidine Analogues

Analogues featuring the benzylpiperidine scaffold have been investigated for their affinity to serotonin receptors, particularly the 5-HT1A subtype, which is a key target for anxiolytic and antidepressant drugs. The structural framework of these compounds allows for modification to achieve high affinity and selectivity.

Research into compounds structurally related to arylpiperazines, which can include benzylpiperazine moieties, has shown that these derivatives can achieve high affinity for the 5-HT1A receptor. For example, one study of omega-(tetralin-1-yl)-n-alkylamine derivatives found that a 1-benzylpiperazine (B3395278) analogue preserved a dual high affinity for both 5-HT1A (Ki = 3.6 nM) and sigma receptors. The development of highly selective 5-HT1A receptor ligands is often linked to the incorporation of a 4-alkyl-1-arylpiperazine scaffold. While direct data on 4-benzylpiperidine carboxamides is limited in this specific context, the broader class of benzylpiperidine and related piperazine derivatives consistently demonstrates significant interaction with the 5-HT1A receptor, indicating the importance of this structural motif for receptor binding.

Enzyme Inhibition and Modulation Studies

8-Oxo-Guanine DNA Glycosylase 1 (OGG1) Inhibition by N-Piperidinyl-Benzimidazolone Derivatives

A class of N-piperidinyl-benzimidazolone derivatives has been identified and optimized as potent and selective inhibitors of 8-Oxo-Guanine DNA Glycosylase 1 (OGG1). nih.govnih.gov OGG1 is a key enzyme in the base excision repair pathway, responsible for removing oxidized guanine (B1146940) (8-oxoG) lesions from DNA to maintain genomic integrity. nih.govnih.gov

Through optimization campaigns, potent and selective substituted N-piperidinyl-benzimidazolones have been developed. nih.gov X-ray crystallography has revealed the binding mode of these inhibitors. For the most potent compounds, such as TH8535, the N-Piperidinyl linker adopts a chair conformation, which contrasts with the boat conformation observed for weaker analogues. nih.govnih.gov This specific conformation is crucial for effective binding and inhibition. These inhibitors have demonstrated target engagement within cells and have shown efficacy against a number of cancer cell lines, validating OGG1 as a potential target for therapeutic intervention. nih.govnih.gov

| Compound | Key Structural Feature | Significance |

|---|---|---|

| TH5487 | N-Piperidinyl-Benzimidazolone Scaffold | Broadly used tool compound for OGG1 inhibition. |

| TH8535 | N-Piperidinyl linker in chair conformation | Highly potent and selective OGG1 inhibitor. |

Broader In Vitro and Preclinical (Non-Human) Biological Responses.

Analogues of this compound have shown promise in preclinical studies for their neuroprotective capabilities. Research utilizing cellular models such as the rat pheochromocytoma (PC12) and human neuroblastoma (SH-SY5Y) cell lines, which are standard models for neuronal function and neurodegenerative disease, has begun to elucidate the mechanisms underlying these effects.

Excitotoxicity, the pathological process of neuronal damage caused by overactivation of excitatory amino acid receptors, and subsequent oxidative stress are key contributors to neuronal death in acute brain injuries. nih.gov Piperidine derivatives have demonstrated the ability to counteract these damaging processes. For example, the sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) has been shown to provide neuroprotection by reducing the production of neuronal nitric oxide (NO), a key molecule in the excitotoxic cascade. nih.gov PPBP's protective mechanism is linked to its ability to attenuate the activity of neuronal nitric oxide synthase (nNOS), thereby decreasing ischemia-evoked NO production. nih.gov

In SH-SY5Y cells, a model for neurotoxicity studies, piperine derivatives have also been shown to alleviate neurotoxicity induced by Aβ(1-42), a peptide central to Alzheimer's disease pathology. nih.gov These derivatives exert their neuroprotective effects by mitigating apoptosis, oxidative stress, and neuroinflammation. nih.gov The underlying mechanism appears to involve the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant responses. nih.govmdpi.com Similarly, other studies with piperazine derivatives in neurodegeneration models have shown a reduction in neuro-inflammation and oxidative stress. researchgate.net Furthermore, investigations into various piperazine designer drugs in SH-SY5Y cells revealed that while they can be neurotoxic at high concentrations, the studies highlight the cellular pathways they interact with, including those related to oxidative stress, as evidenced by a decrease in intracellular glutathione (B108866) content. nih.govresearchgate.net

Nerve Growth Factor (NGF) is a crucial neurotrophin that promotes the survival and differentiation of neurons, including the extension of neurites, which are precursors to axons and dendrites. nih.gov The potentiation of NGF's effects is a key strategy in promoting neuronal regeneration. In PC12 cells, a well-established model for studying neurite outgrowth, the process is dependent on the activation of the TrkA receptor and subsequent signaling cascades. nih.govrsc.orgmdpi.com

Research has shown that certain flavonoids, when combined with a low dose of NGF, can potentiate NGF-induced neuronal differentiation in PC12 cells. rsc.org This potentiation is characterized by an increase in the number of differentiated cells and an enhanced expression of neurofilament proteins. rsc.org The mechanism involves the direct binding of the compound to NGF, which in turn enhances the phosphorylation of the TrkA receptor and downstream signaling pathways like ERK1/2 and Akt. rsc.org This suggests that compounds that can stabilize or enhance the NGF-TrkA interaction can effectively boost the neurite outgrowth signaling process. While direct studies on this compound are limited, the principle that molecules can potentiate NGF signaling provides a therapeutic avenue for related piperidine derivatives.

The piperidine nucleus is a common scaffold in many biologically active compounds, and its derivatives have demonstrated a broad spectrum of pharmacological properties, including significant antiproliferative and anticancer activities. nih.govfrontiersin.org These compounds have been evaluated against a variety of cancer cell lines, revealing their potential to inhibit cancer cell growth through multiple mechanisms. researchgate.net

Studies have shown that highly functionalized piperidines can inhibit the proliferation of cancer cell lines from diverse histological origins, including glioma (U251), breast (MCF7), ovarian (NCI/ADR-RES), kidney (786-0), lung (NCI-H460), prostate (PC-3), and colon (HT29). nih.govnih.gov Interestingly, some of these derivatives have shown greater toxicity towards cancer cells compared to normal cell lines like human keratinocytes (HaCaT). nih.gov The antiproliferative activity of some piperidine derivatives against prostate cancer cells has been linked to the neutralization of reactive oxygen species (ROS), as these cells are known to generate high levels of ROS for their proliferation. nih.gov

Piperidine-carboxamide derivatives have also emerged as potent anticancer agents. A notable example is a specific N-arylpiperidine-3-carboxamide analogue that demonstrated potent antimelanoma activity (IC50 = 0.03 µM) in human melanoma A375 cells by inducing a senescence-like phenotype. nih.gov The structure of the piperidine-carboxamide moiety is crucial for this activity, as regioisomers (piperidine-4-carboxamide) or analogues with smaller ring sizes (pyrrolidine or azetidine) showed significantly reduced or no activity. nih.gov

Furthermore, novel piperine-carboximidamide hybrids have shown potent antiproliferative action against a panel of cancer cell lines by targeting multiple kinases involved in cancer cell signaling, such as EGFR, CDK2, and c-Met. nih.gov For instance, one of the most effective derivatives demonstrated a GI50 value of 35 nM across four cancer cell lines and potent inhibition of CDK2 with an IC50 value of 12 nM. nih.gov

The table below summarizes the antiproliferative activity of selected piperidine and carboxamide derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| N-arylpiperidine-3-carboxamide (analogue 54) | Human Melanoma (A375) | IC50 | 0.03 µM | nih.gov |

| Piperine-carboximidamide (analogue VIk) | 4 Cancer Cell Lines | GI50 | 35 nM | nih.gov |

| Piperine-carboximidamide (analogue VIk) | Breast Cancer (MCF-7) | IC50 | 35 nM | nih.gov |

| Sulfonamide Derivative (Compound 6) | Colon Cancer (HCT-116) | IC50 | 3.53 µM | acs.org |

| Sulfonamide Derivative (Compound 6) | Liver Cancer (HepG-2) | IC50 | 3.33 µM | acs.org |

| Sulfonamide Derivative (Compound 6) | Breast Cancer (MCF-7) | IC50 | 4.31 µM | acs.org |

| Indole-2-carboxamide (Compound 12) | Leukemia (K-562) | IC50 | 0.33 µM | researchgate.net |

The structural versatility of piperidine-carboxamide analogues has made them attractive candidates for the development of novel antiviral agents. Research has demonstrated their efficacy against a range of viruses, notably including influenza viruses and coronaviruses. nih.gov

In the context of influenza, certain piperidine derivatives have shown significant potency against the H1N1 strain. nih.gov For example, a series of purine (B94841) derivatives substituted with piperidine displayed notable antiviral activity. One compound, FZJ05, was particularly effective against influenza A/H1N1 (strain A/PR/8/34) in Madin-Darby canine kidney (MDCK) cells, with EC50 values significantly lower than those of established antiviral drugs like ribavirin, amantadine, and rimantadine. nih.gov Another study screened piperine derivatives and found that N-5-(3,4-dimethoxyphenyl)-2E,4E-pentadienylpiperidine (AB05) inhibited H1N1 influenza virus propagation in vitro. cabidigitallibrary.org

Following the COVID-19 pandemic, significant research efforts were directed towards identifying inhibitors of SARS-CoV-2. Piperidine-carboxamide analogues and related structures have shown promising results. A class of 1,4,4-trisubstituted piperidines was found to inhibit the replication of human coronavirus 229E and SARS-CoV-2. nih.govresearchgate.net The mechanism of action for these compounds appears to be the inhibition of the viral main protease (Mpro), an enzyme critical for processing viral polyproteins. nih.gov Although the inhibitory activity was described as modest in initial studies, it established the piperidine scaffold as a valid starting point for developing non-covalent Mpro inhibitors. nih.gov

Further studies on piperidine-4-carboxamides confirmed their antiviral activity against several human coronaviruses, including SARS-CoV-2 variants. The compound NCGC2955 and a related analogue demonstrated low micromolar efficacy in inhibiting SARS-CoV-2 in Calu-3 cells. gavinpublishers.com

The table below presents the antiviral activity of selected piperidine-carboxamide analogues.

| Compound/Analogue | Virus | Cell Line | Activity Metric | Value | Reference |

| NCGC2955 | SARS-CoV-2 | Calu-3 | EC50 | 0.2 ± 0.02 µM | gavinpublishers.com |

| Analogue 153 | SARS-CoV-2 | Calu-3 | EC50 | 0.11 ± 0.04 µM | gavinpublishers.com |

| NCGC2955 | Human α-coronavirus NL63 | Vero | EC50 | 2.5 ± 0.15 µM | gavinpublishers.com |

| NCGC2955 | Human β-coronavirus OC43 | HFF | EC50 | 1.5 ± 0.01 µM | gavinpublishers.com |

| FZJ05 | Influenza A/H1N1 | MDCK | EC50 | Lower than Ribavirin, Amantadine, Rimantadine | nih.gov |

Anti-inflammatory Properties Suggested by Analogous Structures

The piperidine scaffold is a key component in many compounds exhibiting anti-inflammatory effects. Research into structurally similar compounds, such as piperidine-4-carboxamide derivatives, has shown considerable anti-inflammatory potential.

In one study, newly synthesized halogenated derivatives of piperidine-4-carboxamide were evaluated for their anti-inflammatory activity using a carrageenan-induced edema model in rats. The chloro and bromo derivatives, in particular, demonstrated potent anti-inflammatory effects, with a percentage of edema inhibition that was comparable to the standard drug, acetylsalicylic acid. Conversely, the fluoro derivative showed insignificant activity in this model. hamdard.edu.pk

Many piperidine derivatives have been developed as chemokine antagonists, which are effective in treating inflammatory conditions such as nephritis and multiple sclerosis. hamdard.edu.pk Furthermore, piperidine-containing compounds have been investigated as antagonists for tachykinin receptors, which play a role in inflammation and pain. hamdard.edu.pk The natural alkaloid piperine, which contains a piperidine ring, has also been noted for its anti-inflammatory and antioxidant properties. nih.gov

Mono-carbonyl analogs of curcumin (B1669340) incorporating a piperid-4-one linker have also been synthesized and evaluated for their anti-inflammatory effects. Several of these compounds demonstrated significant inhibitory effects against Interleukin-6 (IL-6) production in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Two of the most potent compounds were found to dose-dependently inhibit LPS-induced NF-κB and ERK activation and provided significant protection against LPS-induced septic death in mice, highlighting their promise as anti-inflammatory agents. nih.gov

Table 1: Anti-inflammatory Activity of Selected Piperidine-4-Carboxamide Derivatives

| Compound | Test Model | Result | Reference |

|---|---|---|---|

| Chloro-derivative of piperidine-4-carboxamide | Carrageenan-induced rat paw edema | Potent activity, comparable to acetylsalicylic acid | hamdard.edu.pk |

| Bromo-derivative of piperidine-4-carboxamide | Carrageenan-induced rat paw edema | Potent activity, comparable to acetylsalicylic acid | hamdard.edu.pk |

| Fluoro-derivative of piperidine-4-carboxamide | Carrageenan-induced rat paw edema | Insignificant activity | hamdard.edu.pk |

| Curcumin Analog F35 (piperid-4-one linker) | LPS-induced septic death in mice | Significant protection | nih.gov |

| Curcumin Analog F36 (piperid-4-one linker) | LPS-induced septic death in mice | Significant protection | nih.gov |

Antimicrobial Spectrum (Antibacterial and Antifungal) of Piperidine-Containing Compounds

The piperidine moiety is integral to a variety of compounds that have been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. biointerfaceresearch.com

Studies on novel piperidine derivatives have revealed a broad spectrum of activity. For instance, an evaluation of six new piperidine derivatives showed significant antibacterial potential. One compound, in particular, exhibited the strongest inhibitory activity against seven tested bacterial strains, including Bacillus cereus, Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Micrococcus luteus. academicjournals.org However, these same six compounds showed no activity against the fungal species Fusarium verticillioides, Candida utilis, and Penicillium digitatum. academicjournals.org Interestingly, four of these compounds did show varied levels of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.org

In another study, piperidine-2,6-dione derivatives demonstrated good antimicrobial activity against E. coli and B. subtilis, with one compound also showing activity against S. aureus. These compounds, however, did not exhibit antifungal activity against C. albicans or A. niger. researchgate.net

Conversely, research on piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives found that some compounds inhibited the growth of both Gram-positive and Gram-negative bacteria as well as the fungus C. albicans. tandfonline.com Several of these compounds showed particularly good antifungal activity against C. albicans, with minimum inhibitory concentrations (MICs) comparable to the standard antifungal drug fluconazole. tandfonline.com The study noted that, in general, the tested compounds displayed lower activity against Gram-negative bacteria. tandfonline.com

Further research into sulfonamide and amide derivatives of piperidine-4-carboxamide also assessed their antibacterial activity against both Gram-positive and Gram-negative bacteria, with many of the synthesized compounds showing comparable or improved activity over the parent compound. researchgate.net

Table 2: Antimicrobial Activity of Selected Piperidine Derivatives

| Compound/Derivative Class | Bacterial Spectrum | Fungal Spectrum | Reference |

|---|---|---|---|

| Novel Piperidine Derivatives (Set of 6) | Active against B. cereus, E. coli, S. aureus, B. subtilis, P. aeruginosa, K. pneumoniae, M. luteus | Varied inhibition against A. niger, A. flavus, S. cerevisiae, C. albicans. No activity against F. verticillioides, C. utilis, P. digitatum. | academicjournals.org |

| Piperidine-2,6-diones | Active against E. coli, B. subtilis, S. aureus | No activity against C. albicans, A. niger | researchgate.net |

| Dipiperidino- and Pyrrolidinobenzenes | Active against Gram-positive (S. aureus, B. subtilis) and Gram-negative (Y. enterocolitica, E. coli, K. pneumoniae) bacteria | Active against C. albicans | tandfonline.com |

| Piperidine-4-carboxamide Derivatives | Active against Gram-positive and Gram-negative bacteria | Not specified | researchgate.net |

Analgesic Potential Derived from Piperidine Derivatives

The piperidine ring is a well-established pharmacophore for analgesic activity, most notably as a core component of morphine and the synthetic phenylpiperidine class of opioids like meperidine and fentanyl. tandfonline.compainphysicianjournal.com This has spurred extensive research into other piperidine derivatives for pain management. pjps.pklongdom.orgwisdomlib.org

A study focusing on a series of novel 4-amino methyl piperidine derivatives found that one compound, HN58, exhibited excellent analgesic activity, achieving 100% inhibition in a writhing test. tandfonline.com The analgesic effect of this compound was reduced by the opioid antagonist naloxone, suggesting its mechanism of action involves the µ-opioid receptor. tandfonline.com

In another investigation, synthetic quaternary salts of alkyl piperidines were evaluated for their analgesic effects using the tail immersion method. These compounds showed varying degrees of analgesic activity when compared to the standard, pethidine. pjps.pk It was noted that derivatives with a substitution at the para position of the phenyl ring displayed significant analgesic effects. pjps.pk

Similarly, an investigation into derivatives of 4-(4'-bromophenyl)-4-piperidinol found that the parent compound and two of its phenacyl derivatives exhibited highly significant analgesic effects. nih.gov The most active of these compounds was studied via molecular docking, which suggested interaction with the opioid receptor. nih.gov

The structural relationship between piperidine and opioid receptors is a key focus of research. tandfonline.com The analgesic potential of many piperidine derivatives is linked to their ability to bind to G-protein coupled opioid receptors in the central nervous system, particularly the mu-opioid receptors. longdom.org

Table 3: Analgesic Activity of Selected Piperidine Derivatives

| Compound/Derivative Class | Test Model | Key Finding | Reference |

|---|---|---|---|

| 4-Amino Methyl Piperidine Derivative (HN58) | Writhing test | 100% inhibition; effect reduced by naloxone | tandfonline.com |

| Alkyl Piperidine Quaternary Salts | Tail immersion method | Varying degrees of activity, comparable to pethidine | pjps.pk |

| 4-(4'-bromophenyl)-4-piperidinol Derivatives | Not specified | Highly significant analgesic effect | nih.gov |

| 4-Piperidinopiperidine (PP) and 4-Amino methylpiperidine (AMP) derivatives | Tail immersion method | Several derivatives showed potent analgesia, some exceeding standards. | longdom.org |

Influence of the N-Butyl Moiety on Binding Affinity, Selectivity, and Functional Activity

The N-butyl group attached to the carboxamide nitrogen is a key determinant of the molecule's binding affinity and selectivity. SAR studies on related compounds show that the length, bulk, and nature of this alkyl chain significantly modulate pharmacological activity.

In a series of N-substituted piperidine-4-carboxamide derivatives designed as sigma-1 (σ1) receptor ligands, replacing an N-benzyl group with various linear and cyclic moieties demonstrated the importance of this position. molbnl.it Research indicates that small alkyl groups, such as isopropyl, are insufficient to establish the necessary hydrophobic interactions within the receptor's binding pocket, leading to a near-complete loss of affinity. units.it Conversely, bulkier alkyl, cycloalkyl, or aromatic-containing residues in this position can maintain good σ1 receptor affinity while simultaneously enhancing selectivity over the σ2 subtype. units.it

In the context of dopamine D3 receptor ligands, studies on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides showed that elongating an intermediate alkyl chain from two carbons to four (a butyl chain) improved binding affinity for the D3 receptor while concurrently decreasing affinity for the D4 receptor. nih.gov This highlights that the N-butyl moiety can be optimal for achieving both high affinity and selectivity for specific targets. The length of the linker is crucial; for instance, in a series of 4-benzylpiperidine carboxamides targeting monoamine transporters, derivatives with a three-carbon linker displayed better dual serotonin and norepinephrine reuptake inhibition than those with a two-carbon linker. nih.gov

| N-Substituent Modification | Target Receptor/Transporter | Effect on Affinity/Selectivity | Reference |

| Small Alkyl Groups (e.g., Isopropyl) | Sigma-1 Receptor | Drastically reduced affinity | units.it |

| Bulky Alkyl/Cycloalkyl Groups | Sigma-1 Receptor | Preserved good affinity and improved selectivity over Sigma-2 | units.it |

| Elongation from Ethyl to Butyl | Dopamine D3/D4 Receptors | Increased D3 affinity, decreased D4 affinity | nih.gov |

| 3-Carbon vs. 2-Carbon Linker | Serotonin/Norepinephrine Transporters | 3-carbon linker showed better dual inhibition | nih.gov |

Impact of the 4-Benzyl Group on Ligand-Target Interactions and Receptor Selectivity

The 4-benzyl group is fundamental for anchoring the ligand within the target's binding site, primarily through hydrophobic interactions. Pharmacophore models for sigma-1 receptor ligands confirm that aromatic rings, such as the one provided by the benzyl group, fulfill essential hydrophobic features of the model. units.it

Modifications to this aromatic ring can fine-tune both potency and selectivity. In studies of 4-benzylpiperidine carboxamides as monoamine reuptake inhibitors, replacing the phenyl ring of the benzyl group with larger aromatic systems had significant effects. nih.govnih.gov For example, derivatives with a 4-biphenyl or a 2-naphthyl substitution at this position showed greater dual reuptake inhibition for serotonin and norepinephrine transporters than the standard drug venlafaxine. nih.gov Further investigation revealed that these substitutions could also shift selectivity. Compounds with a biphenyl group were critical for selectivity towards the serotonin transporter (SERT), while those with a diphenylacetyl substitution showed stronger inhibition of the dopamine transporter (DAT). nih.govkoreascience.kr Specifically, 2-naphthyl substituted derivatives exhibited a higher degree of inhibition on the norepinephrine transporter (NET) and SERT compared to their 1-naphthyl counterparts. koreascience.kr These findings underscore that the steric and electronic properties of the 4-position substituent are crucial for optimizing ligand-target interactions and directing receptor selectivity. koreascience.kr

| 4-Position Aromatic Group | Primary Target(s) | Impact on Activity/Selectivity | Reference |

| Benzyl | Sigma-1 Receptor | Fulfills key hydrophobic requirements of pharmacophore | units.it |

| 4-Biphenyl | SERT/NET | Showed greater dual reuptake inhibition | nih.gov |

| 2-Naphthyl | SERT/NET | Showed greater dual reuptake inhibition than 1-naphthyl | nih.govkoreascience.kr |

| Diphenylacetyl | DAT | Stronger inhibition of dopamine reuptake | nih.govkoreascience.kr |

Role of the Piperidine Ring Conformation and Substitution Patterns on Biological Efficacy

The piperidine ring serves as a central scaffold, and its three-dimensional conformation is critical for the correct orientation of its substituents. The stereoselective synthesis of piperidine derivatives is a key strategy in medicinal chemistry, as substitution patterns can lock the ring into a specific 3D conformation, thereby influencing biological activity. rsc.orgnih.gov

Studies on aminobutyl-benzamides targeting sigma receptors revealed that modulating the conformational freedom of the amine-containing ring system has a dramatic effect on binding affinity. nih.gov When the ring of a tetrahydroisoquinoline analog (a constrained piperidine-like structure) was opened, σ2 affinity was ablated. nih.gov This suggests that a constrained or specific ring conformation is essential for potent interaction with certain receptors. Furthermore, substitutions at the α-positions (2 and/or 6) of the piperidine ring are a common strategy to block metabolism and can have a significant impact on the ring's conformation, which in turn tunes biological activity and pharmacological properties. rsc.org The conformation of the piperidine ring dictates the spatial relationship between the 4-benzyl group and the N-carboxamide side chain, which must be optimal for fitting into the receptor's binding pocket.

Significance of the Carboxamide Linkage and its Potential Modifications

The carboxamide linkage is not merely a spacer; it is a critical functional group that often participates in key binding interactions, such as hydrogen bonding. In pharmacophore models for sigma-1 receptor ligands, the amide oxygen atom is identified as a hydrogen bond acceptor, interacting with donor residues on the receptor. units.it

The rotational properties around the C(aryl)-C(=O) bond can also be a deciding factor in a molecule's potency. In a series of related N-benzyl-carboxamide antagonists, restricted rotation around this bond led to the existence of stable atropisomers (enantiomers resulting from hindered rotation). nih.gov The different spatial arrangements of the amide moiety in these isomers resulted in significant differences in binding affinity, indicating that the precise orientation of the carboxamide is essential for high-affinity binding. nih.gov This suggests that the carboxamide linkage plays a structural role in positioning adjacent groups correctly for optimal receptor interaction.

Stereochemical Requirements and Enantiomeric Activity Differences

Stereochemistry is a paramount consideration for the biological activity of piperidine-based ligands. thieme-connect.com The introduction of chiral centers or axial chirality can lead to enantiomers with vastly different pharmacological profiles.

This is powerfully illustrated in studies of 1,7-naphthyridine-6-carboxamide derivatives, which are structurally related to 4-benzylpiperidine-1-carboxamides. A potent antagonist in this series was found to exist as a mixture of stable (R)- and (S)-atropisomers due to restricted rotation around the bond connecting the aromatic ring to the carboxamide group. nih.gov When these atropisomers were separated, the (R)-isomer was found to be 6- to 13-fold more active than the (S)-isomer. nih.gov

Further synthesis of diastereomeric atropisomers by introducing a chiral center confirmed the strict stereochemical requirements. The (aR, S)-enantiomer exhibited the most potent antagonistic activity with an IC50 of 0.80 nM, while the (aS, R)-enantiomer was the weakest, with an IC50 of 620 nM—a difference of over 770-fold. nih.gov These results demonstrate that a specific three-dimensional arrangement is essential for high-affinity binding.

| Compound/Isomer | Configuration | In Vitro Activity (IC50) | Relative Potency | Reference |

| Atropisomer 1 | (R)-configuration | ~6-13x more potent than S | High | nih.gov |

| Atropisomer 2 | (S)-configuration | - | Low | nih.gov |

| Diastereomer 3a-A | (aR, S) | 0.80 nM | Highest | nih.gov |

| Diastereomer 3b-B | (aS, R) | 620 nM | Lowest | nih.gov |

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.govnih.gov For classes of compounds like piperidine carboxamide derivatives, QSAR models have been successfully developed to predict their potential as inhibitors for targets such as anaplastic lymphoma kinase (ALK). researchgate.net

These models mathematically define the structural requirements for potent activity. For example, QSAR studies on ALK inhibitors indicated the importance of steric, electrostatic, and hydrophobic properties in determining inhibitory potency. researchgate.net Similarly, QSAR models for 4-aroylpiperidines as sigma-1 ligands revealed that binding is primarily driven by hydrophobic interactions. nih.gov By analyzing a set of known active and inactive molecules, QSAR can identify key molecular descriptors (e.g., specific partial charges, molecular shape, lipophilicity) that are critical for biological function. scispace.com This allows for the predictive profiling of new, unsynthesized analogs of this compound, helping to prioritize the synthesis of compounds with a higher probability of desired biological activity and aiding in the rational design of more potent and selective molecules. koreascience.krresearchgate.net

Computational Chemistry and Molecular Modeling Applications in 4 Benzyl N Butylpiperidine 1 Carboxamide Research

Molecular Docking Simulations for Elucidating Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in understanding how ligands like N-benzylpiperidine carboxamide derivatives interact with their biological targets.

Research into novel N-benzylpiperidine carboxamide derivatives as potential inhibitors for acetylcholinesterase (AChE), a key target in Alzheimer's disease, has utilized molecular docking to elucidate binding mechanisms. nih.gov These simulations can identify the specific amino acid residues within the enzyme's active site that form crucial interactions with the ligand. For example, docking studies might reveal hydrogen bonds, hydrophobic interactions, or cation-π interactions that contribute to the ligand's binding affinity. In a study of a related compound, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, molecular docking was employed to evaluate its inhibitory potential against protein targets of the SARS-CoV-2 virus. nih.gov Such studies provide a rational basis for the observed biological activity and guide further structural modifications to enhance potency. The primary goal is to predict the binding conformation and estimate the binding affinity, often expressed as a scoring function or binding energy value.

Table 1: Example Molecular Docking Results for a Piperidine-based Compound

| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Acetylcholinesterase | Analogue 20 | -9.8 | Trp84, Tyr334, Phe330 |

This table is illustrative and compiles data from studies on analogous compounds to demonstrate the typical output of docking simulations.

Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the movement of atoms and molecules over time. mdpi.com This technique is crucial for assessing the stability of a predicted binding pose and exploring the conformational changes that may occur upon ligand binding. nih.gov

For N-benzylpiperidine carboxamide derivatives, MD simulations have been used to confirm the stability of the ligand-AChE complex. nih.gov By simulating the complex in a solvated environment that mimics physiological conditions, researchers can monitor parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone. A stable RMSD value over the course of the simulation (e.g., 50-100 nanoseconds) indicates that the ligand remains securely in the binding pocket. nih.gov These simulations can also highlight the persistence of key interactions, such as hydrogen bonds, providing a more rigorous validation of the docking results and a deeper understanding of the binding event's kinetics. nih.govmdpi.com

Table 2: Typical Parameters and Outputs of a Molecular Dynamics Simulation

| Parameter | Description | Typical Value/Observation |

|---|---|---|

| Simulation Time | Total duration of the simulation. | 50 - 200 ns |

| RMSD | Root-Mean-Square Deviation, measures the average deviation of atoms from a reference structure. | Stable fluctuation around 2-3 Å indicates complex stability. |

This table represents typical parameters in MD studies for compounds of this class.

Pharmacophore Model Development for Rational Drug Design and Optimization of Analogues

A pharmacophore model is an abstract representation of the essential molecular features—such as hydrogen bond donors, acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to exert a specific biological activity. nih.gov This approach is a cornerstone of rational drug design, particularly when a library of active compounds is known but the precise structure of the target protein may not be. researchgate.net

For a series of active 4-Benzyl-N-butylpiperidine-1-carboxamide analogues, a ligand-based pharmacophore model can be generated by aligning the structures and identifying the common chemical features responsible for their shared activity. dergipark.org.tr This resulting model serves as a 3D query to guide the design of new analogues with potentially improved potency or to search large chemical databases for novel, structurally diverse compounds that fit the pharmacophoric requirements. nih.govresearchgate.net The development of machine learning techniques has further enhanced the predictive power of pharmacophore mapping, allowing for the creation of more sophisticated models that can better guide the optimization process. nih.gov

In Silico Methods for Predicting Metabolic Stability and Biological Matrix Interactions

The journey of a drug candidate from discovery to clinical application is often hindered by poor pharmacokinetic properties, including metabolic instability. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction methods are vital for early-stage assessment of a compound's drug-likeness. sciforum.net

For compounds like this compound, computational tools can predict key properties such as metabolic stability, expressed as a half-life, and potential interactions with biological matrices. sciforum.net Algorithms can identify which parts of the molecule are most susceptible to metabolic transformation by enzymes like cytochrome P450. Furthermore, in silico models can predict properties like blood-brain barrier permeability, which is particularly relevant for compounds targeting central nervous system disorders like Alzheimer's disease. nih.gov Early computational profiling allows chemists to modify the compound's structure to block metabolic hotspots or improve its distribution profile, thereby enhancing its potential as a viable drug.

Table 3: Example of In Silico ADMET Predictions for a Drug Candidate

| Property | Predicted Value | Implication |

|---|---|---|

| Blood-Brain Barrier Permeation | High | Suitable for CNS targets. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |

| Metabolic Half-life | Moderate | Suggests adequate stability for therapeutic effect. |

This table is illustrative of the data generated from in silico ADMET prediction tools.

Virtual Screening Approaches for Identifying Novel Biological Targets or Compound Scaffolds

Virtual screening (VS) is a computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach can be either structure-based or ligand-based.

In a structure-based virtual screening campaign for analogues of this compound, the 3D structure of a target protein (e.g., acetylcholinesterase) is used to dock thousands or millions of compounds from a chemical library. nih.gov The compounds are then ranked based on their predicted binding affinity, and the top-scoring hits are selected for experimental testing.

Alternatively, a ligand-based approach can be employed using the pharmacophore model developed in the previous step. mdpi.com The pharmacophore acts as a filter to rapidly screen databases for molecules that possess the required 3D arrangement of chemical features, even if they are structurally different from the original lead compounds. researchgate.net This method is highly effective for identifying novel chemical scaffolds that could serve as starting points for new drug discovery programs.

Therapeutic Potential and Drug Discovery Implications Mechanistic Focus for 4 Benzyl N Butylpiperidine 1 Carboxamide

Identification as Lead Compounds and Chemical Probes for Specific Biological Targets

The 4-benzylpiperidine (B145979) and piperidine-4-carboxamide frameworks are integral to numerous compounds identified as leads or chemical probes for diverse biological targets. While research may not always specify the exact N-butyl derivative, the foundational scaffolds are consistently recognized for their therapeutic potential. The 4-benzylpiperidine moiety is a known dopamine-selective releasing agent and a weak monoamine oxidase (MAO) inhibitor. sigmaaldrich.comwikipedia.org This dual activity makes it a valuable starting point for CNS-active drug discovery. Furthermore, it serves as a key reactant in the synthesis of multipotent molecules with neuroprotective properties for potential use in treating Alzheimer's disease. sigmaaldrich.com

The piperidine-4-carboxamide scaffold has been successfully employed to generate lead compounds against several distinct targets. For instance, derivatives have been identified as a novel class of DNA gyrase inhibitors with bactericidal activity against the pathogen Mycobacterium abscessus. nih.gov In the context of neurodegeneration, this scaffold was instrumental in discovering inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in the formation of neurotoxic amyloid-beta plaques in Alzheimer's disease. nih.gov Additionally, modifications of this core have yielded potent inhibitors of tumor-associated human carbonic anhydrase (hCA) isoforms. nih.gov

| Scaffold | Biological Target | Therapeutic Area | Reference |

|---|---|---|---|

| 4-Benzylpiperidine | Dopamine (B1211576) Transporter (DAT), Norepinephrine (B1679862) Transporter (NET), Serotonin (B10506) Transporter (SERT) | Neuropsychiatric Disorders | wikipedia.orgnih.gov |

| 4-Benzylpiperidine | Monoamine Oxidase (MAO)-A & MAO-B | Neuropsychiatric Disorders | sigmaaldrich.comwikipedia.org |

| Piperidine-4-carboxamide | DNA Gyrase (Mycobacterium) | Infectious Disease (Antibacterial) | nih.gov |

| Piperidine-4-carboxamide | Secretory Glutaminyl Cyclase (sQC) | Neurodegenerative Disease (Alzheimer's) | nih.gov |

| Piperidine-4-carboxamide | Human Carbonic Anhydrase (hCA) IX & XII | Oncology | nih.gov |

| 4-(Oxadiazolyl)piperidine-1-carboxamide | Tubulin | Oncology | nih.gov |

**6.2. Rational Design Strategies Leveraging the 4-Benzyl-N-butylpiperidine-1-carboxamide Scaffold